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molecular formula C7H4Br2O B114249 3,5-Dibromobenzaldehyde CAS No. 56990-02-4

3,5-Dibromobenzaldehyde

Cat. No. B114249
M. Wt: 263.91 g/mol
InChI Key: ZLDMZIXUGCGKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05334590

Procedure details

1.344 G (56 mM) of magnesium was added to a solution of 15-7 G(50 mM) of 1,3,5-tribromobenzene and the mixture was stirred at room temperature after 5 hours, most of the metal was digested. To the resulting brown Grignard solution was added 7.5 mL (0.1M) of N,N-dimethylformamide at 0° under nitrogen. The resulting mixture was stirred overnight at room temperature. Solvent was removed in vacuo at room temperature. The residue was taken up in 200 mL of ethyl acetate and washed with 6×50 mL of saturated sodium chloride solution, dried over anhydrous MgSO4. Solvent was removed to give a crude solid, which was dissolved in minimum amount of CH2Cl2 and applied on silica gel. Elution with 1:9 mixture of ether:hexane containing methylene chloride gave 45% yield of the desired aldehyde as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([Br:10])[CH:4]=1.CN(C)[CH:13]=[O:14]>C(Cl)Cl>[Br:10][C:5]1[CH:4]=[C:3]([CH:8]=[C:7]([Br:9])[CH:6]=1)[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC(=C1)Br)Br
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature after 5 hours, most of the metal
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo at room temperature
WASH
Type
WASH
Details
washed with 6×50 mL of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a crude solid, which
WASH
Type
WASH
Details
Elution
ADDITION
Type
ADDITION
Details
with 1:9 mixture of ether
ADDITION
Type
ADDITION
Details
hexane containing methylene chloride

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C=O)C=C(C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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